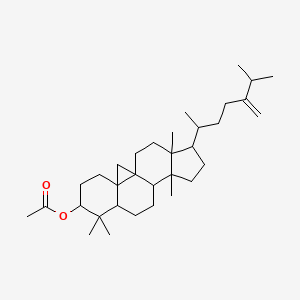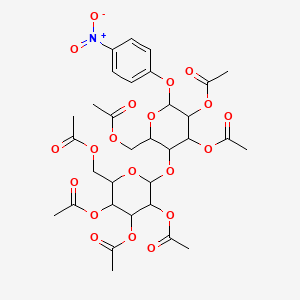
p-Nitrophenyl-D-Cellobioside Heptacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of p-Nitrophenyl-D-Cellobioside Heptacetate involves the acetylation of p-Nitrophenyl-D-Cellobioside. The reaction typically requires acetic anhydride and a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
p-Nitrophenyl-D-Cellobioside Heptacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. Common reagents used in these reactions include acids, bases, and reducing agents. For example, hydrolysis of this compound in the presence of a strong acid or base results in the formation of p-Nitrophenol and D-Cellobiose . Reduction reactions may involve reagents such as sodium borohydride, leading to the formation of reduced derivatives .
科学研究应用
p-Nitrophenyl-D-Cellobioside Heptacetate is widely used in scientific research, particularly in the study of enzyme kinetics and activity. It serves as a substrate for cellobiohydrolase assays, allowing researchers to measure the activity of cellulase enzymes . This compound is also used in the development of sensitive assays for the determination of enzyme activity, which is crucial in various fields such as biochemistry, molecular biology, and biotechnology .
作用机制
The mechanism of action of p-Nitrophenyl-D-Cellobioside Heptacetate involves its hydrolysis by cellobiohydrolase enzymes. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of p-Nitrophenol and D-Cellobiose . The p-Nitrophenol produced can be quantitatively measured using spectrophotometric methods, providing insights into the enzyme’s activity and kinetics .
相似化合物的比较
Similar compounds to p-Nitrophenyl-D-Cellobioside Heptacetate include p-Nitrophenyl-β-D-Cellobioside and o-Nitrophenyl-β-D-Cellobioside . These compounds share similar structures and are used in similar applications, such as enzyme activity assays. the kinetics of their enzymatic hydrolysis may vary, and they may exhibit different binding modes and hydrolysis characteristics . This compound is unique in its heptacetate form, which provides specific advantages in certain assays and research applications .
属性
分子式 |
C32H39NO20 |
|---|---|
分子量 |
757.6 g/mol |
IUPAC 名称 |
[4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3 |
InChI 键 |
NAPXHRWKTGFZTP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




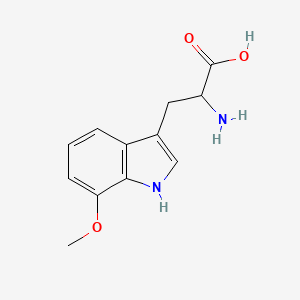
![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)
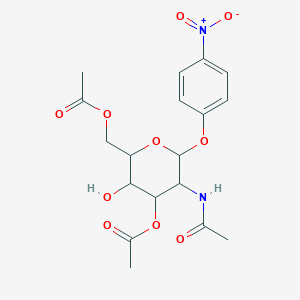


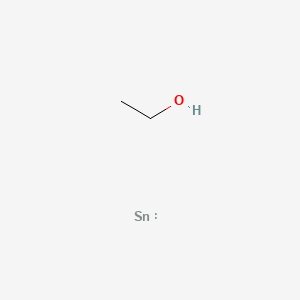
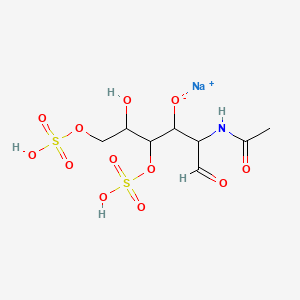
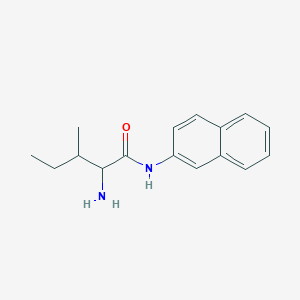


![4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12322299.png)
